molecular formula C8H9ClN2O2 B6265729 2-(4-chloro-3-nitrophenyl)ethan-1-amine CAS No. 1379982-34-9

2-(4-chloro-3-nitrophenyl)ethan-1-amine

Cat. No.: B6265729
CAS No.: 1379982-34-9
M. Wt: 200.6
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Description

2-(4-Chloro-3-nitrophenyl)ethan-1-amine (molecular formula: C₇H₈ClN₃O₂) is a substituted phenethylamine derivative featuring a chlorine atom at the para-position and a nitro group at the meta-position on the aromatic ring. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and medicinal chemistry research. Its hydrochloride salt (C₇H₉ClN₃O₂·HCl) is commercially available and listed in catalogs such as the Enamine Ltd Building Blocks Catalogue . The nitro and chloro substituents confer electron-withdrawing properties, influencing reactivity in nucleophilic or electrophilic substitution reactions.

Properties

CAS No.

1379982-34-9

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-nitrophenyl)ethan-1-amine typically involves the nitration of 4-chlorophenylacetic acid followed by reduction and amination. One common method includes:

    Nitration: 4-chlorophenylacetic acid is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Reduction: The nitro group is then reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents such as iron powder in acidic conditions.

    Amination: The resulting intermediate is then subjected to amination to introduce the ethan-1-amine group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-nitrophenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The nitro group can be further reduced to an amine.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of diamines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-chloro-3-nitrophenyl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-nitrophenyl)ethan-1-amine involves its interaction with biological molecules. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The presence of the chloro and nitro groups can enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(4-chloro-3-nitrophenyl)ethan-1-amine can be contextualized by comparing it with phenethylamine derivatives bearing varied substituents. Below is a detailed analysis:

Structural Analogues with Nitro or Chloro Substituents

  • 2-(4-Nitrophenyl)ethan-1-amine Molecular Formula: C₈H₁₀N₂O₂ Key Differences: Lacks the chloro substituent but retains the nitro group at the para-position. Functional Implications: Used as a donor in enzymatic assays involving benzaldehyde, demonstrating specific activity (U g⁻¹) at pH 7.5 . The absence of the chloro group may reduce steric hindrance, enhancing substrate-enzyme interactions.
  • 1-(4-Methyl-3-nitrophenyl)ethan-1-amine Molecular Formula: C₉H₁₂N₂O₂ Key Differences: Replaces the chloro group with a methyl group at the para-position.

Analogues with Heterocyclic or Bioactive Moieties

  • 2-(4H-1,2,4-Triazol-3-yl)ethan-1-amine

    • Molecular Formula : C₄H₈N₄
    • Key Differences : Replaces the aromatic ring with a triazole heterocycle.
    • Functional Implications : Acts as a core structure for trace amine-associated receptor 1 (TAAR1) agonists, showing submicromolar activity . The heterocycle enhances hydrogen-bonding capacity, critical for receptor binding.
  • 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine

    • Molecular Formula : C₁₁H₁₁ClN₂S
    • Key Differences : Incorporates a thiazole ring fused to the phenyl group.
    • Functional Implications : The thiazole moiety may improve lipophilicity and membrane permeability, relevant for antimicrobial or anticancer applications .

Analogues with Alkoxy or Thioether Substituents

  • 2-(2,5-Dimethoxy-4-methylthiophenyl)ethan-1-amine Molecular Formula: C₁₁H₁₇NO₂S Key Differences: Contains methoxy (electron-donating) and methylthio (moderately electron-withdrawing) groups. Functional Implications: Demonstrates serotonergic receptor activity, with substituent positioning affecting receptor subtype selectivity .

Hybrid Molecules and Amide Derivatives

  • N-(3-Chlorophenethyl)-4-nitrobenzamide
    • Molecular Formula : C₁₅H₁₃ClN₂O₃
    • Key Differences : Derived from 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride.
    • Functional Implications : The amide linkage enhances stability and enables interactions with biological targets, such as enzymes or transporters .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents/Modifications Key Functional Properties References
This compound C₇H₈ClN₃O₂ 4-Cl, 3-NO₂ Synthesis intermediate
2-(4-Nitrophenyl)ethan-1-amine C₈H₁₀N₂O₂ 4-NO₂ Enzyme assay donor
2-(3,4-Methylenedioxyphenyl)ethylamine C₉H₁₁NO₂ 3,4-O-CH₂-O Antibacterial activity
2-(2,5-Dimethoxy-4-methylthiophenyl)ethan-1-amine C₁₁H₁₇NO₂S 2,5-OCH₃, 4-SCH₃ Serotonergic receptor modulation
2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine C₁₁H₁₁ClN₂S Thiazole ring, 4-Cl Antimicrobial potential
N-(3-Chlorophenethyl)-4-nitrobenzamide C₁₅H₁₃ClN₂O₃ Amide derivative, 3-Cl, 4-NO₂ Bioactive hybrid molecule

Research Findings and Implications

  • Electron Effects : The nitro and chloro groups in this compound create a strong electron-deficient aromatic system, favoring electrophilic substitution at specific positions. This contrasts with methoxy- or methylthio-substituted analogs, where electron-donating groups enhance nucleophilic reactivity .
  • Biological Activity : While direct data on the compound’s bioactivity are sparse, structurally related molecules exhibit diverse pharmacological profiles. For example, TAAR1 agonists with triazole cores and serotonergic ligands with dimethoxy groups underscore the importance of substituent positioning in receptor engagement.
  • Synthetic Utility : The compound’s versatility is evident in its use for synthesizing amides and heterocyclic hybrids , highlighting its role as a precursor in drug discovery.

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